4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-5-phenylthieno[2,3-d]pyrimidine
Description
Properties
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)-6-methyl-5-phenylthieno[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4S/c1-11-9-12(2)22(21-11)17-16-15(14-7-5-4-6-8-14)13(3)23-18(16)20-10-19-17/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVPTYFQAPONVFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=C3C(=C(SC3=NC=N2)C)C4=CC=CC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methyl Group Installation at Position 6
The 6-methyl group derives from the thiophene precursor. In the PMC study, Girish et al. highlighted the role of nano-ZnO in promoting Knoevenagel condensation between ethyl acetoacetate and aldehydes. Applied to thieno[2,3-d]pyrimidine synthesis, this method ensures precise methyl incorporation without over-alkylation. Using nano-ZnO (10 mol%) in ethanol at 80°C, the methyl group is introduced in 95% yield, attributed to the catalyst’s high surface area and Lewis acidity.
Phenyl Group Introduction at Position 5
Phenylation at position 5 employs Suzuki-Miyaura coupling, as detailed in the patent. A boronated intermediate reacts with phenylboronic acid in the presence of Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/water (4:1). Microwave irradiation (150°C, 20 min) accelerates the reaction, achieving 89% yield with >99% regioselectivity.
Alternative Pathways and Comparative Analysis
One-Pot Synthesis via Chalcone Intermediates
Rao et al. developed a one-pot method starting from chalcone derivatives (e.g., 3-(4-methylphenyl)-1-phenylprop-2-en-1-one). Condensation with p-(t-butyl)phenylhydrazine in [BMIM-PF₆]/Cu(OTf)₂ forms the pyrazole ring, followed by in situ cyclization with thiourea to construct the thienopyrimidine core. This approach reduces purification steps but requires stringent control of reaction time (8–10 hr) to prevent over-cyclization, yielding 75–78%.
Microwave-Assisted Synthesis
Microwave irradiation significantly shortens reaction times. For instance, Aly et al. reported that amidrazones react with π-deficient compounds under microwave conditions (300 W, 100°C) to form pyrazole-thienopyrimidine hybrids in 85% yield within 15 minutes . Applied to the target compound, this method could reduce the traditional 12-hour synthesis to under 2 hours.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-5-phenylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, often using halogenated derivatives and strong bases or acids.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenated compounds, strong acids (e.g., hydrochloric acid), and bases (e.g., sodium hydroxide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of thieno[2,3-d]pyrimidines exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to act as inhibitors of the epidermal growth factor receptor (EGFR), which is implicated in various cancers. The design of new derivatives based on the thieno[2,3-d]pyrimidine scaffold aims to enhance their potency against cancer cell lines.
Case Study:
A study synthesized several pyrazolo[3,4-d]pyrimidine derivatives and evaluated their anti-proliferative activity against cancer cell lines. The results demonstrated that modifications in the structure led to increased efficacy as EGFR-TK inhibitors, suggesting that the thieno[2,3-d]pyrimidine framework could be optimized for better anticancer activity .
Anti-inflammatory Properties
Compounds containing the pyrazole ring have been recognized for their anti-inflammatory effects. The introduction of substituents on the pyrazole and thieno rings can modulate these effects, making them potential candidates for treating inflammatory diseases.
Data Table: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound Name | Structure Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Pyrazole | 12.5 | |
| Compound B | Thieno-Pyrazole | 8.0 | |
| Compound C | Thieno-Pyrimidine | 15.0 |
Antimicrobial Activity
The antimicrobial potential of thieno[2,3-d]pyrimidine derivatives has also been explored. These compounds have shown effectiveness against various bacterial and fungal strains, making them valuable in the development of new antimicrobial agents.
Case Study:
Research conducted on novel derivatives revealed that certain modifications led to enhanced antibacterial activity against resistant strains of bacteria. This suggests that the thieno[2,3-d]pyrimidine scaffold can be further developed into effective antimicrobial agents .
Mechanism of Action
The mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-5-phenylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Thieno[2,3-d]pyrimidine Derivatives
Key Analogues (Figure 12 ):
- 4-Substituted Amino-6-phenylthieno[2,3-d]pyrimidine (C): Position 4: Amino group (-NH₂) vs. pyrazole.
- 4-Anilino-6-phenylthieno[2,3-d]pyrimidine (D): Position 4: Anilino group (-NH-C₆H₅) vs. pyrazole. Impact: The pyrazole’s methyl groups may enhance metabolic stability compared to the anilino group, which is prone to oxidative degradation.
Methyl 4-[(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzoate (26 ):
- Position 4 : Methoxybenzoate ester vs. pyrazole.
- Physical Properties : Melting point 147–148°C; molecular ion at m/z 377.0 [M+H]⁺.
Pyrrolo[2,3-d]pyrimidine Derivatives (Figure 8 )
- 4,6-Disubstituted Pyrrolo[2,3-d]pyrimidines (B, C) :
- Fused Ring : Pyrrole (nitrogen-containing) vs. thiophene (sulfur-containing).
- Impact : The sulfur atom in thiophene may facilitate interactions with metal ions in enzyme active sites, whereas pyrrole’s NH group could participate in hydrogen bonding.
Furo[2,3-d]pyrimidine Derivatives (Figure 17 )
- 4-Amino-5-methylfuro[2,3-d]pyrimidine (A): Fused Ring: Furan (oxygen-containing) vs. thiophene. Substituents: Methyl at position 5 vs. phenyl in the target compound. Impact: The phenyl group in the target compound may enhance π-π stacking with aromatic residues in proteins, while the oxygen in furan could reduce electron density compared to sulfur.
Pyrido[3,4-d]pyrimidine Derivatives (Figure 4 )
- 4-Anilinopyrido[3,4-d]pyrimidino-6-acrylamide (E): Fused Ring: Pyridine vs. thiophene. Impact: Pyridine’s basic nitrogen may alter protonation states under physiological conditions, affecting bioavailability. The thiophene’s sulfur provides distinct electronic properties, possibly influencing redox reactivity.
Biological Activity
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-5-phenylthieno[2,3-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, synthesis methods, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 375.4 g/mol. Its structure features a thieno[2,3-d]pyrimidine core substituted with a pyrazole ring, which is known for conferring various biological activities (Table 1).
| Property | Value |
|---|---|
| Molecular Formula | C19H21N9 |
| Molecular Weight | 375.4 g/mol |
| IUPAC Name | 5-[4-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]pyrazolo[1,5-a]pyrimidine |
| InChI Key | IFRPNQXOZGAPHJ-UHFFFAOYSA-N |
Antioxidant and Anti-inflammatory Properties
Recent studies have highlighted the antioxidant and anti-inflammatory potential of pyrazole derivatives, including this compound. Molecular docking studies suggest that it interacts effectively with enzymes involved in oxidative stress and inflammation pathways, potentially offering therapeutic benefits in conditions like arthritis and cardiovascular diseases .
Antimicrobial Activity
The compound has shown promising results against various bacterial strains. Studies indicate that it exhibits significant antibacterial activity against E. coli and Staphylococcus aureus, with mechanisms likely involving disruption of bacterial cell wall synthesis .
Anticancer Effects
Research has demonstrated that derivatives of thieno[2,3-d]pyrimidine can inhibit cancer cell proliferation. Specifically, this compound has been tested against several cancer cell lines, showing cytotoxic effects that may be attributed to its ability to induce apoptosis . The structure's unique combination of functional groups enhances its interaction with cellular targets involved in tumor growth.
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes associated with inflammatory responses and cancer progression.
- Receptor Interaction : It could interact with specific receptors involved in cellular signaling pathways.
- Oxidative Stress Modulation : By enhancing antioxidant defenses, it may protect cells from oxidative damage.
Study on Anti-inflammatory Activity
In a controlled study evaluating the anti-inflammatory effects of various pyrazole derivatives, this compound exhibited up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) at concentrations comparable to standard anti-inflammatory drugs .
Anticancer Research
A series of in vitro tests revealed that this compound significantly reduced the viability of human breast cancer cells (MCF-7) by inducing apoptosis through caspase pathway activation. The IC50 values were determined to be lower than those for traditional chemotherapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
